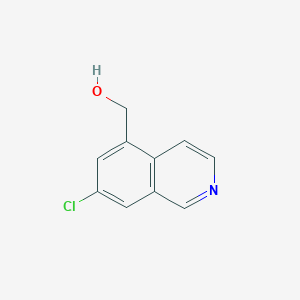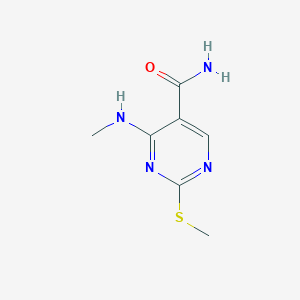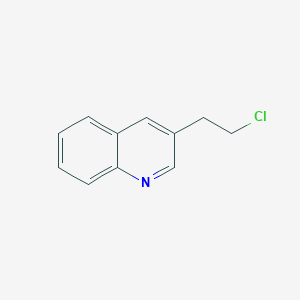
3-(2-Chloroethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloroethyl)quinoline is a heterocyclic aromatic compound that features a quinoline ring system substituted with a 2-chloroethyl group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloroethyl)quinoline typically involves the reaction of quinoline with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium on carbon can be used to facilitate the reaction, and the process is optimized for large-scale production by controlling temperature, pressure, and reaction time.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution Products: 3-(2-Azidoethyl)quinoline, 3-(2-Thiocyanatoethyl)quinoline.
Oxidation Products: Quinoline-3-carboxylic acid derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-Chloroethyl)quinoline involves its interaction with cellular targets such as DNA and proteins. The compound can form covalent bonds with nucleophilic sites in DNA, leading to DNA damage and cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound may inhibit key enzymes involved in cellular processes, further contributing to its bioactivity.
類似化合物との比較
2-Chloroquinoline: A structurally similar compound with a chlorine atom at the second position of the quinoline ring.
3-(2-Bromoethyl)quinoline: Similar to 3-(2-Chloroethyl)quinoline but with a bromine atom instead of chlorine.
Quinoline-3-carboxylic acid: A quinoline derivative with a carboxyl group at the third position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 2-chloroethyl group allows for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
特性
分子式 |
C11H10ClN |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
3-(2-chloroethyl)quinoline |
InChI |
InChI=1S/C11H10ClN/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5-6H2 |
InChIキー |
QYUDUAKYXCFSSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



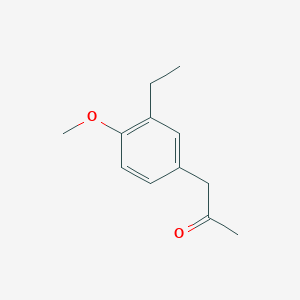
![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)

![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)
![9-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-1-one](/img/structure/B11903044.png)
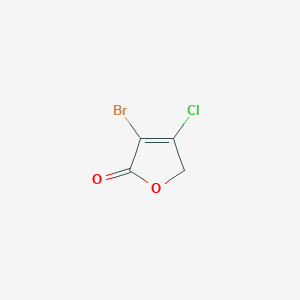
![6-Chloro-2-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11903051.png)

![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)
![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)
